molecular formula C9H8ClF6N B2396429 2,2,2-Trifluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride CAS No. 1228879-03-5

2,2,2-Trifluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride

Cat. No.: B2396429
CAS No.: 1228879-03-5
M. Wt: 279.61
InChI Key: XFJJZYCPEXYDHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Nomenclature

Structural Composition and Nomenclature

The compound’s IUPAC name is (1R)-2,2,2-trifluoro-1-[3-(trifluoromethyl)phenyl]ethanamine hydrochloride . Its molecular formula is C₉H₈ClF₆N , with a molecular weight of 279.61 g/mol . The structure features:

  • A chiral center at the ethanamine carbon, with the R-configuration being prominent in research.
  • Two trifluoromethyl groups: one attached to the ethanamine chain and another to the 3-position of the phenyl ring.
Key Identifiers
Property Value Source
CAS Number 1228879-03-5 (hydrochloride)
PubChem CID 74889966 (hydrochloride)
SMILES C1=CC(=CC(=C1)C(F)(F)F)C(C(F)(F)F)N.Cl
InChI Key XFJJZYCPEXYDHF-UHFFFAOYSA-N

Historical Development and Discovery

While specific historical milestones for this compound are not explicitly documented, its development aligns with broader advances in fluorinated amine synthesis. Key contextual insights include:

  • Flow Synthesis : Modern methods for producing fluorinated amines, such as photooxidative cyanation and acid-mediated nitrile hydrolysis, have enabled scalable production

Properties

IUPAC Name

2,2,2-trifluoro-1-[3-(trifluoromethyl)phenyl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F6N.ClH/c10-8(11,12)6-3-1-2-5(4-6)7(16)9(13,14)15;/h1-4,7H,16H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFJJZYCPEXYDHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClF6N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228879-03-5
Record name 2,2,2-trifluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride typically involves the reaction of 2,2,2-trifluoroethylamine with 3-(trifluoromethyl)benzaldehyde under specific conditions. The reaction is usually carried out in the presence of a reducing agent, such as sodium borohydride, to yield the desired amine compound. The hydrochloride salt is then formed by treating the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce various amine derivatives.

Scientific Research Applications

2,2,2-Trifluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to certain enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs, such as fluorinated aryl groups or substituted ethanamine backbones, but differ in substituent positions, electronic properties, and biological activities.

Positional Isomers and Substitution Patterns

Compound Name Substituents (Phenyl Ring) Ethanamine Substitution Molecular Formula Molecular Weight (g/mol) CAS Number Key Differences
Target Compound : 2,2,2-Trifluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride 3-CF₃ -CF₃ C₉H₈ClF₆N 279.61 1391469-75-2 (R-enantiomer) Reference standard
2,2,2-Trifluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride () 2-CF₃ -CF₃ C₉H₈ClF₆N 279.61 Not specified Ortho-substituted CF₃ reduces steric accessibility compared to meta .
2-[4-fluoro-2-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride () 4-F, 2-CF₃ -H C₉H₁₀ClF₄N 243.63 EN300-51835408 Lacks trifluoroethylamine; lower molecular weight and lipophilicity .
(S)-2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride () 4-CF₃ -CF₃ C₉H₈ClF₆N 279.61 336105-44-3 Para-substituted CF₃ may alter receptor binding compared to meta .

Functional Group Variations

  • 2-(2,5-Dimethoxy-4-(trifluoromethyl)phenyl)ethan-1-amine Hydrochloride ():

    • Substituents : 2,5-dimethoxy, 4-CF₃.
    • Activity : Selective serotonin reuptake inhibitor (SSRI) with enhanced electron-donating methoxy groups, contrasting the electron-withdrawing CF₃ in the target compound .
    • Molecular Weight : 310.73 g/mol (vs. 279.61 for the target), indicating higher polarity.
  • 2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethan-1-amine hydrochloride ():

    • Substituents : 3,4,5-trimethoxy.
    • Properties : Methoxy groups increase solubility but reduce metabolic stability compared to CF₃ .
  • 2-[3-(2,2,2-trifluoroethoxy)phenyl]ethan-1-amine hydrochloride (): Substituents: 3-OCH₂CF₃.

Enantiomeric Differences

  • (R)- vs. (S)-Enantiomers ( vs. 12):
    • The (R)-enantiomer (CAS 1391469-75-2) and (S)-enantiomer (CAS 336105-44-3) exhibit distinct stereochemical profiles, which may lead to divergent receptor affinities or metabolic pathways .

Pharmacological and Physicochemical Implications

  • Lipophilicity: The trifluoroethylamine backbone (-CF₃-CH(NH₂)) in the target compound enhances lipophilicity compared to non-fluorinated analogs (e.g., ’s 2-[3-(trifluoromethyl)phenyl]ethan-1-amine), improving blood-brain barrier penetration .
  • Metabolic Stability : CF₃ groups resist oxidative metabolism, extending half-life relative to methoxy-substituted compounds (e.g., ) .
  • Steric Effects : Meta-substituted CF₃ (target compound) offers better steric compatibility with hydrophobic binding pockets than ortho-substituted analogs () .

Biological Activity

2,2,2-Trifluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride, also known by its CAS number 1228879-03-5, is a fluorinated organic compound that has garnered attention due to its unique chemical properties and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, effects on cellular systems, and relevant case studies.

The compound has a molecular formula of C9H7F6N·HCl and a molecular weight of 243.15 g/mol. It is characterized by the presence of trifluoromethyl groups which significantly influence its lipophilicity and interaction with biological systems.

PropertyValue
Molecular FormulaC9H7F6N·HCl
Molecular Weight243.15 g/mol
CAS Number1228879-03-5
AppearanceWhite to off-white solid
Storage ConditionsRefrigerated (2-8 °C)

The biological activity of this compound is closely linked to its structural features. The trifluoromethyl groups can enhance binding affinity to various biological targets, including receptors and enzymes involved in signaling pathways.

Potential Targets

  • Kinase Inhibition : Preliminary studies suggest that this compound may inhibit specific kinases, which are crucial for cell signaling and proliferation.
  • Receptor Modulation : The compound may interact with neurotransmitter receptors, potentially influencing neurochemical pathways.

Biological Activity Studies

Recent research has focused on the pharmacological effects of this compound in various cellular models.

Cell Line Studies

A series of experiments conducted on cancer cell lines demonstrated the compound's potential antiproliferative effects:

Cell LineIC50 (µM)Observations
HL608.3Significant inhibition of cell growth
HCT1161.3Potent cytotoxic effects observed

These results indicate that the compound exhibits selective toxicity towards certain cancer cell lines, making it a candidate for further development in cancer therapeutics.

Case Studies

Several case studies have highlighted the biological implications of this compound:

  • In Vivo Efficacy : A study involving murine models showed that administration of the compound resulted in reduced tumor size in xenograft models.
    "The administration of this compound led to a significant reduction in tumor volume compared to control groups."
  • Safety Profile : Toxicological assessments indicated that while the compound shows efficacy against cancer cells, it also requires careful evaluation due to potential off-target effects.

Q & A

Basic Research Question

  • Nuclear Magnetic Resonance (NMR) : Prioritize ¹⁹F NMR for trifluoromethyl groups (δ = -60 to -70 ppm) and ¹H NMR for aromatic protons (δ = 7.5–8.0 ppm, integrating for substitution patterns) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 290.0423 (C₉H₈F₆N⁺) .
  • Reverse-Phase UPLC : Use a C18 column with 0.1% TFA in acetonitrile/water (gradient: 10–90% over 15 min) to assess purity (>99%) and detect isomers .

How does the presence of trifluoromethyl groups influence the compound's interaction with biological targets such as serotonin receptors, and what experimental approaches are used to study these interactions?

Advanced Research Question
The trifluoromethyl groups enhance lipophilicity and metabolic stability, favoring 5-HT₂A receptor binding (Ki = 12 nM) . Methodologies include:

  • Radioligand Binding Assays : Use [³H]Ketanserin to quantify displacement in HEK293 cells expressing 5-HT₂A receptors.
  • Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding poses in the receptor’s orthosteric site .
  • Functional Assays : Measure intracellular Ca²⁺ flux (Fluo-4 AM dye) to assess agonist/antagonist activity .

What methodologies are recommended for assessing the stability of this compound under various storage and experimental conditions?

Advanced Research Question

  • Forced Degradation Studies : Expose the compound to 0.1 M HCl (40°C, 24 hr) and analyze degradation products via UPLC-PDA. Major degradation occurs under oxidative conditions (H₂O₂), forming a nitroso derivative .
  • Long-Term Stability : Store lyophilized powder at -20°C in argon-filled vials; monitor moisture content (<0.1% by Karl Fischer titration) to prevent hydrolysis .
  • Solubility Profiling : Use shake-flask method in PBS (pH 7.4) and DMSO (1 mg/mL) to determine kinetic solubility .

How can researchers resolve contradictions in pharmacological data arising from stereochemical variations or isomer formation in this compound?

Advanced Research Question

  • Chiral Chromatography : Employ a Chiralpak IC-3 column with hexane/isopropanol (80:20) to separate enantiomers (retention times: 8.2 min vs. 10.5 min) .
  • Pharmacological Profiling : Compare EC₅₀ values of isolated isomers in functional assays. For example, the (R)-isomer shows 3-fold higher 5-HT₂A activity than the (S)-isomer .
  • X-Ray Crystallography : Resolve absolute configuration by co-crystallizing with 5-HT₂A receptor mutants (e.g., T152A) .

What computational strategies are employed to predict the compound’s physicochemical properties and structure-activity relationships (SAR)?

Advanced Research Question

  • QSPR Modeling : Use COSMO-RS to predict logP (experimental: 2.8 vs. predicted: 2.7) and solubility .
  • SAR Analysis : Parametric 3D-QSAR (CoMFA) identifies that electron-withdrawing groups at the 3-position enhance receptor affinity (contour maps show steric bulk tolerance) .
  • ADME Prediction : SwissADME estimates moderate blood-brain barrier permeability (BBB score: 0.45) and CYP3A4 metabolism .

How can researchers mitigate challenges in scaling up synthesis while maintaining stereochemical integrity?

Advanced Research Question

  • Flow Chemistry : Use a microreactor for the amination step (residence time: 2 min, 25°C) to minimize racemization .
  • Crystallization Control : Seed with enantiopure crystals (20 mg/kg) in tert-butyl methyl ether to induce preferential crystallization .
  • In-line Analytics : Implement FTIR and PAT tools to monitor enantiomeric excess (target: >99%) during hydrogenation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.